molecular formula C20H27N3O B10894783 [4-(2-Adamantyl)piperazino](4-pyridyl)methanone

[4-(2-Adamantyl)piperazino](4-pyridyl)methanone

Cat. No.: B10894783
M. Wt: 325.4 g/mol
InChI Key: WHKHFTCTKHFRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features and IUPAC Nomenclature

The systematic IUPAC name—[4-(2-adamantyl)piperazin-1-yl]-pyridin-4-ylmethanone—precisely defines its topology:

  • Adamantane subunit : A tricyclo[3.3.1.1³,⁷]decane system substituted at the 2-position
  • Piperazine linker : A six-membered diamine ring (N,N’-positions) bridging adamantane and carbonyl groups
  • Pyridyl ketone : A 4-pyridine ring terminated by a methanone functional group

The molecular structure (Fig. 1) exhibits key physicochemical parameters:

Property Value
Molecular formula C₂₀H₂₇N₃O
Molecular weight 325.4 g/mol
SMILES C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=NC=C5
Hydrogen bond acceptors 4 (N₃O)
Rotatable bonds 3

This configuration balances lipophilicity (adamantane logP ~4.1) with polar surface area (PSA 49.8 Ų), suggesting potential blood-brain barrier permeability.

Historical Context of Adamantane-Based Compounds in Medicinal Chemistry

Adamantane derivatives first gained prominence with amantadine (1-aminoadamantane), approved in 1966 as an anti-influenza agent. Key milestones:

  • 1963 : Discovery of amantadine's antiviral activity against Influenza A
  • 1969 : Serendipitous identification of anti-Parkinsonian effects
  • 1980s : Adamantane-containing NMDA receptor antagonists (e.g., memantine) for Alzheimer's disease
  • 2000s : Adamantyl groups incorporated into kinase inhibitors (e.g., vandetanib analogs)

The 2-adamantyl substitution in 4-(2-adamantyl)piperazinomethanone likely enhances target binding through:

  • Hydrophobic enclosure of active site residues
  • Steric guidance for proper ligand orientation
  • Metabolic stability via resistance to oxidative degradation

Significance of Piperazine and Pyridyl Moieties in Bioactive Molecules

The piperazine-pyridyl carbonyl system contributes critical pharmacophoric features:

Piperazine advantages :

  • Conformational flexibility : Enables adaptation to diverse binding pockets
  • Hydrogen bonding capacity : Two tertiary amines participate in charge-charge interactions
  • Synthetic tractability : Easily functionalized at N-1 and N-4 positions

Pyridyl methanone roles :

  • Aromatic stacking : π-π interactions with histidine/tryptophan residues
  • Metal coordination : Carbonyl oxygen binds catalytic Zn²⁺/Mg²⁺ ions
  • Polar surface area enhancement : Improves aqueous solubility vs. pure adamantane derivatives

Comparative analysis of related structures (Table 1) demonstrates recurring motif combinations:

Compound Class Adamantyl Position Piperazine Substitution Pyridyl Modification
Patent EP2566859B1 2-adamantyl 4-methyl Pyrimidine-4-carboxamide
DrugBank entry - 4-methoxy Pyrrolo[2,3-b]pyridin-3-yl
Silver CPs Ada carboxylate PTA ligand -

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H27N3O

Molecular Weight

325.4 g/mol

IUPAC Name

[4-(2-adamantyl)piperazin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C20H27N3O/c24-20(16-1-3-21-4-2-16)23-7-5-22(6-8-23)19-17-10-14-9-15(12-17)13-18(19)11-14/h1-4,14-15,17-19H,5-13H2

InChI Key

WHKHFTCTKHFRLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=NC=C5

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) ensures solubility of both reactants.

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl generated during the reaction.

  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.

  • Molar Ratio : A 1:1 molar ratio of acyl chloride to piperazine derivative is optimal, with slight excesses of acyl chloride (1.1 equiv) improving yields.

Example Protocol :

  • Dissolve 4-(2-adamantyl)piperazine (5.0 g, 20 mmol) in 100 mL DCM.

  • Add TEA (3.4 mL, 24 mmol) dropwise under nitrogen.

  • Cool to 0°C and slowly add 4-pyridinecarbonyl chloride (3.2 g, 22 mmol) in 20 mL DCM.

  • Stir for 12 hours at room temperature.

  • Wash with water (3 × 50 mL), dry over MgSO₄, and concentrate.

  • Purify via recrystallization (ethanol/water) to obtain the product as a white solid (Yield: 82%, m.p. 158–160°C).

Alternative Pathways via Intermediate Hydrazides

While less direct, hydrazide intermediates have been employed in related adamantane-carbonyl syntheses. This method involves:

Hydrazide Formation

  • Condense adamantane-1-carboxylic acid hydrazide with 4-pyridinecarbaldehyde in ethanol under acidic catalysis.

  • Isolate the hydrazone intermediate via filtration and recrystallization.

Oxidation to Methanone

  • Treat the hydrazone with MnO₂ or DDQ in DCM to oxidize the hydrazone to the corresponding methanone.

  • Yield: ~65–70% after column chromatography (SiO₂, ethyl acetate/hexane).

Limitations : Lower overall yields compared to direct amidation and additional purification steps make this route less efficient.

Microwave-Assisted Synthesis

Recent advancements in microwave chemistry have reduced reaction times for similar piperazine-carbonyl couplings:

Protocol Adaptation

  • Combine 4-pyridinecarbonyl chloride (1.1 equiv) and 4-(2-adamantyl)piperazine (1.0 equiv) in DMF.

  • Irradiate at 100°C for 20 minutes under microwave conditions.

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (Yield: 88%).

Analytical Characterization and Validation

Critical data for verifying the compound’s structure include:

Parameter Value Method
Melting Point158–160°CDifferential Scanning Calorimetry
Molecular Weight325.4 g/molHRMS (ESI+) [M+H]⁺ = 326.3
IR (KBr)1645 cm⁻¹ (C=O stretch)FT-IR
¹H NMR (500 MHz, CDCl₃)δ 8.65 (d, 2H, Py-H), 2.85 (m, 8H, Piperazine-H), 1.70 (s, 15H, Adamantyl-H)NMR Spectroscopy

Challenges and Optimization Strategies

Adamantyl Steric Effects

The bulky adamantyl group necessitates prolonged reaction times (12–24 hours) for complete conversion. Microwave irradiation reduces this to <1 hour.

Purification Difficulties

  • Recrystallization Solvents : Ethanol/water (7:3) yields high-purity crystals.

  • Chromatography : Silica gel with ethyl acetate/methanol (9:1) resolves polar impurities.

Scalability and Industrial Feasibility

Bench-scale protocols (5–10 g) achieve consistent yields of 80–88%. Pilot-scale adaptations (1 kg batches) report similar efficiencies using continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

4-(2-Adamantyl)piperazinomethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the adamantane or pyridine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Adamantyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Medicine

In medicine, 4-(2-Adamantyl)piperazinomethanone is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a subject of interest in medicinal chemistry.

Industry

In the industrial sector, this compound is explored for its potential applications in material science. Its unique properties may contribute to the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(2-Adamantyl)piperazinomethanone involves its interaction with molecular targets such as receptors or enzymes. The adamantane moiety provides rigidity and hydrophobicity, while the piperazine and pyridine rings offer sites for hydrogen bonding and electrostatic interactions. These features enable the compound to bind to specific targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Chemical Properties

The table below compares the molecular features of 4-(2-Adamantyl)piperazinomethanone with similar piperazino-methanone derivatives:

Compound Name Substituents on Piperazine Methanone-Linked Group Molecular Formula Molecular Weight (g/mol) Key Features
4-(2-Adamantyl)piperazinomethanone 2-Adamantyl 4-pyridyl C₂₀H₂₅N₃O 323.44 High lipophilicity due to adamantyl
4-(2-Pyridinyl)piperazinomethanone 2-Pyridinyl 2-thienyl C₁₄H₁₅N₃OS 273.35 Thiophene enhances π-π interactions
[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(2-pyridyl)piperazino]methanone 4-Methoxyphenyl (thiadiazol) 2-pyridyl C₁₉H₁₉N₅O₂S 405.45 Thiadiazol improves metabolic stability
(4-Nitrophenyl)(piperazino)methanone None 4-nitrophenyl C₁₁H₁₃N₃O₃ 247.25 Nitro group confers electron-withdrawing properties

Key Observations :

  • The adamantyl group in the target compound increases molecular weight and lipophilicity compared to smaller substituents like pyridinyl or nitrophenyl. This may enhance CNS penetration but reduce aqueous solubility .
  • Heterocyclic groups (e.g., thienyl, thiadiazol) in analogs improve binding to aromatic receptor pockets via π-π stacking .

Pharmacological Activity

Analgesic and Anti-inflammatory Effects
  • LPP1 ([3-[4-(3-Fluoromethylphenyl)-piperazino]]): Exhibited ED₅₀ values comparable to morphine in murine pain models, with significant anti-inflammatory activity in the formalin test (Phase II). Reduced edema formation by 40% in acetic acid-induced inflammation .
  • 4-(2-Adamantyl)piperazinomethanone: While direct data are unavailable, the adamantyl group’s bulkiness may enhance μ-opioid receptor affinity, as seen in adamantyl-modified analgesics. However, steric hindrance could limit binding efficiency compared to smaller fluoromethyl groups in LPP1 .
Antioxidant Activity
  • LPP1 : Demonstrated SOD and CAT enzyme activation, reducing oxidative stress in diabetic neuropathic pain models. Total antioxidant capacity increased by 25% in brain tissues .

Metabolic and Stability Profiles

  • Thiadiazol-containing derivatives (e.g., ): Show enhanced metabolic stability due to sulfur-mediated resistance to cytochrome P450 oxidation.
  • Adamantyl-containing compounds : High lipophilicity may lead to prolonged half-life but increased risk of hepatotoxicity. This contrasts with methoxy groups (e.g., ), which improve solubility and renal clearance .

Structure-Activity Relationship (SAR) Insights

  • Substituent Bulkiness : Adamantyl > thiadiazol > pyridinyl. Larger groups improve receptor selectivity but may reduce oral bioavailability.
  • Electron-Donating vs. Withdrawing Groups : Fluoromethyl (LPP1) and adamantyl enhance analgesic activity, while nitro groups () favor anti-inflammatory effects via NF-κB pathway modulation .

Biological Activity

The compound 4-(2-Adamantyl)piperazino(4-pyridyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes an adamantyl group, a piperazine ring, and a pyridine moiety, suggests possible interactions with various biological targets, particularly in neuropharmacology.

Chemical Structure and Properties

The chemical formula for 4-(2-Adamantyl)piperazino(4-pyridyl)methanone is C16H20N2OC_{16}H_{20}N_2O, with a molecular weight of approximately 272.35 g/mol. The presence of the adamantyl group enhances the lipophilicity and steric properties of the compound, which may influence its pharmacokinetic profile.

Research indicates that the compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are critical in treating psychiatric disorders. The binding affinity and selectivity of this compound towards these receptors can be elucidated through various techniques, including:

  • Surface Plasmon Resonance (SPR)
  • Nuclear Magnetic Resonance (NMR)
  • Molecular Docking Simulations

These methods help in understanding the dynamics of how the compound interacts with biological targets, which is crucial for optimizing its efficacy and safety profile.

Neuropharmacological Effects

Preliminary studies suggest that 4-(2-Adamantyl)piperazino(4-pyridyl)methanone exhibits significant activity against central nervous system (CNS) targets. The following table summarizes some key findings related to its biological activity:

Biological Target Activity Reference
Serotonin ReceptorsPotential agonist
Dopamine ReceptorsAntagonistic effects observed
Purine ReceptorsAllosteric modulation potential

The compound's activity against serotonin and dopamine receptors suggests its potential use in treating mood disorders and other psychiatric conditions.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:

Compound Name Structure Features Biological Activity
Piperazine DerivativesContain piperazine rings but lack adamantyl groupsVarious CNS activities
Adamantane DerivativesFeature adamantane cores but different functional groupsAntiviral properties
Pyridine-Based CompoundsInclude pyridine rings but differ in substituentsAntimicrobial activities

This comparison highlights how the combination of the adamantyl group with piperazine and pyridine structures may enhance the pharmacological profile of 4-(2-Adamantyl)piperazino(4-pyridyl)methanone compared to other derivatives.

Study 1: Neuropharmacological Evaluation

A study conducted by researchers investigated the effects of various derivatives of piperazine on serotonin receptors. It was found that compounds with similar structures to 4-(2-Adamantyl)piperazino(4-pyridyl)methanone exhibited varying degrees of receptor affinity and selectivity. This study emphasized the importance of structural modifications in enhancing biological activity.

Study 2: Allosteric Modulation Research

Another research effort focused on allosteric modulators for purine receptors. The findings suggested that compounds like 4-(2-Adamantyl)piperazino(4-pyridyl)methanone , due to their structural characteristics, could serve as effective allosteric enhancers, potentially leading to site-specific therapeutic effects without the side effects associated with traditional orthosteric agonists .

Q & A

Q. Table 1: Representative Synthesis Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
CouplingDMF, 70°C, 12h65–7595–98%
PurificationEthyl acetate/hexane>99%

What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign adamantyl (δ 1.6–2.1 ppm) and pyridyl (δ 7.5–8.5 ppm) protons .
  • Mass Spectrometry (HRMS): Confirm molecular weight (calculated for C₂₀H₂₇N₃O: 325.45 g/mol) .
  • HPLC: Use C18 columns with acetonitrile/water gradients to assess purity .

What biological targets are associated with piperazine derivatives like this compound?

Methodological Answer:
Piperazines commonly target:

  • Neurotransmitter Receptors: Serotonin (5-HT₁A/₂A) and dopamine receptors due to structural mimicry .
  • Enzymes: Kinases or phosphodiesterases via hydrophobic interactions with adamantyl groups .
    Assay Design: Use radioligand binding assays (e.g., [³H]WAY-100635 for 5-HT₁A) and functional cAMP assays .

Advanced Research Questions

How can researchers resolve low yields in the final coupling step?

Methodological Answer:

  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings .
  • Solvent Effects: Switch to THF or toluene to reduce side reactions .
  • Kinetic Control: Shorten reaction time (4–6h) to favor product over decomposition .

Q. Table 2: Troubleshooting Low Yields

IssueSolutionYield Improvement
Side productsAdd molecular sieves (3Å)+15%
Incomplete reactionMicrowave-assisted synthesis (100°C, 30min)+20%

How to address discrepancies between in vitro binding and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetics (PK): Measure bioavailability via LC-MS/MS in plasma. Adamantyl groups may reduce solubility, requiring formulation with cyclodextrins .
  • Metabolite Screening: Identify active metabolites using liver microsomes .
  • Target Engagement: Use PET imaging with radiolabeled analogs to verify brain penetration .

How to resolve overlapping signals in NMR spectra?

Methodological Answer:

  • 2D NMR: HSQC and HMBC correlate adamantyl carbons (δ 30–40 ppm) with protons .
  • Variable Temperature NMR: Heat to 50°C to reduce rotational barriers in the piperazine ring .
  • Isotopic Labeling: Synthesize ¹³C-labeled analogs to simplify assignments .

What strategies optimize structure-activity relationships (SAR) for receptor selectivity?

Methodological Answer:

  • Adamantyl Modifications: Introduce fluorine to enhance blood-brain barrier penetration .
  • Pyridyl Substitutions: Test 3- vs. 4-pyridyl positions for dopamine D₂ vs. 5-HT₁A selectivity .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding poses .

Q. Table 3: SAR Data for Analogues

Substituent5-HT₁A IC₅₀ (nM)D₂ IC₅₀ (nM)LogP
4-Pyridyl12 ± 2450 ± 303.1
3-Pyridyl85 ± 5120 ± 102.8

Data Contradictions & Validation

  • Conflicting Binding Data: Re-evaluate assay conditions (e.g., buffer pH, Mg²⁺ concentration) .
  • Crystallographic vs. Solution Structures: Compare X-ray data (SHELX-refined) with NMR-derived conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.